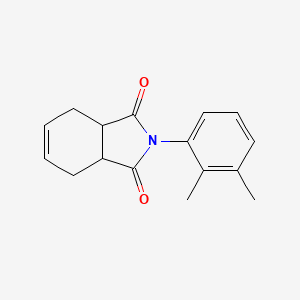![molecular formula C19H18N2O B3945864 3-ethyl-2-[2-(3-methylphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B3945864.png)
3-ethyl-2-[2-(3-methylphenyl)vinyl]-4(3H)-quinazolinone
Descripción general
Descripción
3-ethyl-2-[2-(3-methylphenyl)vinyl]-4(3H)-quinazolinone, also known as EMVQ, is a chemical compound with potential applications in scientific research. This compound has attracted interest due to its unique properties, including its ability to bind to certain receptors in the human body. In
Mecanismo De Acción
The mechanism of action of 3-ethyl-2-[2-(3-methylphenyl)vinyl]-4(3H)-quinazolinone is multifaceted and not yet fully understood. However, studies have shown that this compound binds to the sigma-1 receptor and the dopamine transporter, leading to changes in neurotransmitter release and uptake. This compound also appears to modulate calcium signaling in cells, which may contribute to its effects on neuronal function.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects, including changes in neurotransmitter release and uptake, modulation of calcium signaling, and alterations in gene expression. This compound has also been shown to have antidepressant-like effects in animal models, suggesting that it may be a promising compound for the development of new treatments for depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 3-ethyl-2-[2-(3-methylphenyl)vinyl]-4(3H)-quinazolinone is its high affinity for certain receptors in the brain, which makes it a useful tool for studying the function of these receptors. However, this compound also has some limitations for lab experiments. For example, its low yield in the synthesis process can make it difficult to obtain large quantities of the compound for use in experiments. Additionally, this compound has not yet been extensively studied in humans, so its safety and efficacy in clinical settings are not yet fully understood.
Direcciones Futuras
There are several future directions for research on 3-ethyl-2-[2-(3-methylphenyl)vinyl]-4(3H)-quinazolinone. One area of interest is the development of new treatments for psychiatric disorders based on the compound's effects on neurotransmitter release and uptake. Another area of research is the investigation of this compound's effects on calcium signaling and gene expression, which may have implications for the treatment of a range of diseases. Additionally, further studies are needed to fully understand the safety and efficacy of this compound in humans, which could pave the way for clinical trials and the development of new therapies.
Aplicaciones Científicas De Investigación
3-ethyl-2-[2-(3-methylphenyl)vinyl]-4(3H)-quinazolinone has been studied for its potential applications in scientific research, particularly in the field of neuroscience. Studies have shown that this compound has a high affinity for certain receptors in the brain, including the sigma-1 receptor and the dopamine transporter. These receptors play important roles in regulating mood, cognition, and reward, making this compound a promising compound for the development of new treatments for psychiatric disorders.
Propiedades
IUPAC Name |
3-ethyl-2-[2-(3-methylphenyl)ethenyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O/c1-3-21-18(12-11-15-8-6-7-14(2)13-15)20-17-10-5-4-9-16(17)19(21)22/h4-13H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVYMOGQFLCRQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC2=CC=CC=C2C1=O)C=CC3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(4-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B3945816.png)

![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-phenylpropanamide](/img/structure/B3945829.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-methoxy-5-methylphenyl)glycinamide](/img/structure/B3945834.png)

![11-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B3945846.png)
![2-{[5-(4-chlorophenyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]thio}-1-(2-thienyl)ethanone](/img/structure/B3945847.png)
![(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-[(4-propylpyrimidin-5-yl)carbonyl]piperidin-3-ol](/img/structure/B3945851.png)
![1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-methyl-N-[(5-phenyl-1H-pyrazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3945859.png)
![3-methyl-N-{[(2-nitrophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B3945866.png)

![1-(1-cyclopentyl-4-piperidinyl)-N-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B3945884.png)